1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, characterized by the presence of an amine group and two methyl groups attached to the tetrahydronaphthalene structure
Preparation Methods
The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation . Another approach involves the use of Raney nickel in methanolic ammonia, which facilitates the reduction of naphthalene oxime derivatives to the corresponding amine.
Industrial production methods often utilize similar catalytic hydrogenation processes, with variations in reaction conditions to optimize yield and purity. The choice of catalyst, solvent, and reaction parameters can significantly impact the efficiency of the synthesis.
Chemical Reactions Analysis
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of fully hydrogenated derivatives.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted amines.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., nickel, palladium), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders, given its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, likely inducing their release as well
Comparison with Similar Compounds
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds, such as:
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has a similar structure but differs in the position of the methyl groups and the amine group.
1,2,3,4-Tetrahydronaphthalene:
1,2,3,4-Tetrahydro-1-naphthylamine: This compound has a similar structure but lacks the dimethyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112904-95-7 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-naphthalen-2-amine |
InChI |
InChI=1S/C12H17N/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-6,11H,7-8,13H2,1-2H3 |
InChI Key |
MTJBBLASZIKFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC2=CC=CC=C21)N)C |
Origin of Product |
United States |
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